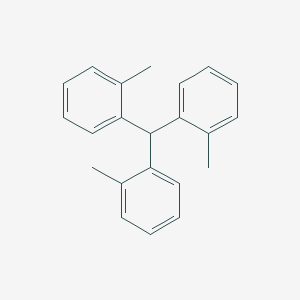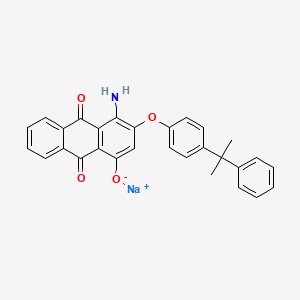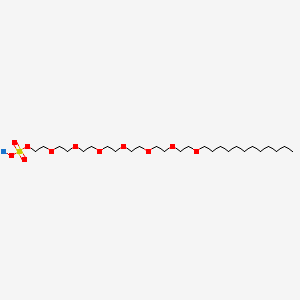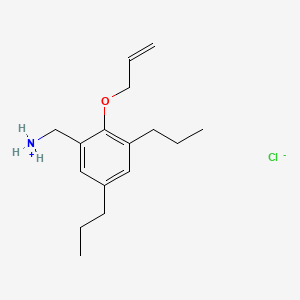![molecular formula C11H16Cl3N B13764210 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride CAS No. 63991-05-9](/img/structure/B13764210.png)
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride is a chemical compound with the molecular formula C10H14Cl2N. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloroethyl group and a chlorophenyl group, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride typically involves the reaction of 4-chlorobenzyl chloride with ethylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with hydrochloric acid to yield the final product as a chloride salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired product specifications.
化学反应分析
Types of Reactions
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: The major products include hydroxyl, amine, or thiol derivatives of the original compound.
Oxidation: The major products are sulfoxides or sulfones.
Reduction: The major products are amine derivatives.
科学研究应用
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
相似化合物的比较
Similar Compounds
2-chloroethyl 4-chlorophenyl sulfone: This compound shares structural similarities with 2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride but contains a sulfone group instead of an amine group.
2-chloroethyl 4-chlorophenyl sulfide: This compound is similar but contains a sulfide group.
Uniqueness
This compound is unique due to its specific combination of chloroethyl and chlorophenyl groups, which confer distinct chemical reactivity and biological activity
属性
| 63991-05-9 | |
分子式 |
C11H16Cl3N |
分子量 |
268.6 g/mol |
IUPAC 名称 |
2-chloroethyl-[(4-chlorophenyl)methyl]-ethylazanium;chloride |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-2-14(8-7-12)9-10-3-5-11(13)6-4-10;/h3-6H,2,7-9H2,1H3;1H |
InChI 键 |
OWEFINCUVGRIGI-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CCCl)CC1=CC=C(C=C1)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-(7-acetyloxy-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13764139.png)

![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13764148.png)








![O-[fluoro-(2,3,4,5-tetrafluorophenyl)methyl]hydroxylamine](/img/structure/B13764194.png)

![zinc;[2-[4-[[4-[2-cyanoethyl(methyl)amino]phenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;tetrachloride](/img/structure/B13764198.png)
